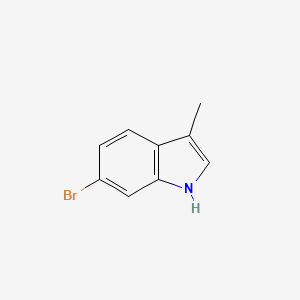

6-Bromo-3-methyl-1H-indole

Overview

Description

“6-Bromo-3-methyl-1H-indole” is a chemical compound with the CAS Number: 1219741-50-0. It has a molecular weight of 210.07 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

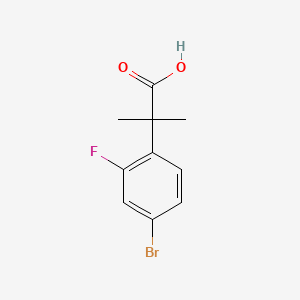

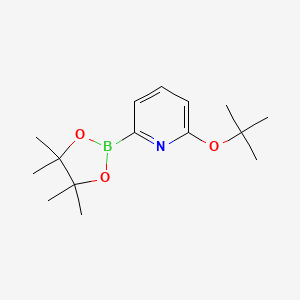

Molecular Structure Analysis

The molecular formula of “this compound” is C9H8BrN . The InChI Code is 1S/C9H8BrN/c1-6-5-11-9-4-7 (10)2-3-8 (6)9/h2-5,11H,1H3 .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Reactivity : A study investigated the reactivity of indole derivatives in aqueous systems, leading to the synthesis of new products including 3-substituted indoles (Bocchi, Casanati, & Marchelli, 1978).

Natural Product Isolation : Brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, were isolated from Thorectandra and Smenospongia sponges, showing potential antimicrobial properties (Segraves & Crews, 2005).

Chemical Transformations : Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate was converted into various derivatives using N-bromosuccinimide, demonstrating the compound's versatility in organic synthesis (Irikawa, Mutoh, Uehara, & Okumura, 1989).

Photophysical Studies : New fluorescent indole derivatives, synthesized from β-brominated dehydroamino acids, exhibited high fluorescence quantum yields, indicating their potential as fluorescent probes (Pereira, Castanheira, Ferreira, & Queiroz, 2010).

Antimicrobial Properties : The cyanobacterium Anabaena constricta produced a brominated indole alkaloid, bromoanaindolone, showing antimicrobial activity, highlighting the compound's potential in drug development (Volk, Girreser, Al‐Refai, & Laatsch, 2009).

Cancer Research : 3-Bromo-1-ethyl-1H-indole demonstrated significant cytotoxicity towards cancer cell lines and showed promising inhibition of glutathione S-transferase isozymes, suggesting its potential as an anticancer agent (Yılmaz, Arslan, Mutlu, Konuş, Kayhan, Kurt-Kızıldoğan, Otur, Ozok, & Kıvrak, 2020).

Safety and Hazards

The safety information for “6-Bromo-3-methyl-1H-indole” indicates that it is classified under the GHS07 hazard class. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that “6-Bromo-3-methyl-1H-indole”, as an indole derivative, may also be a subject of future research and development in the field of organic chemistry and pharmacology.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 6-bromo-3-methyl-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses

Biochemical Pathways

For example, indole is a signaling molecule produced by both bacteria and plants, playing a role in microbial signaling, particularly in the human gut . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

Result of Action

One study found that 6-bromoisatin, a related compound, inhibits colon cancer cell proliferation and induces apoptosis, preventing early-stage tumor formation in a colorectal cancer rodent model . It’s important to note that the effects of this compound may vary depending on the specific context and conditions.

Biochemical Analysis

Biochemical Properties

Indole derivatives, including 6-Bromo-3-methyl-1H-indole, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives have been shown to have various effects on cells. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

properties

IUPAC Name |

6-bromo-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFVGMUBSYLFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695083 | |

| Record name | 6-Bromo-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219741-50-0 | |

| Record name | 6-Bromo-3-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219741-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

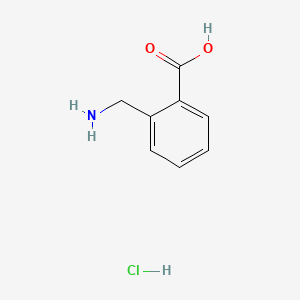

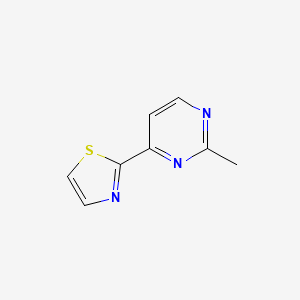

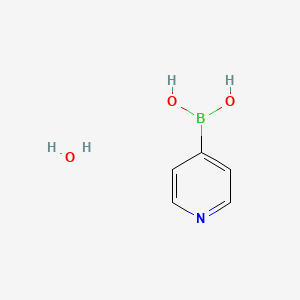

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane](/img/structure/B594996.png)

![4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595013.png)